aplysinamisine I
aplysinamisine I
Brand Name:
Vulcanchem
CAS No.:
150417-67-7
VCID:
VC0141660
InChI:
InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1
SMILES:
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br
Molecular Formula:
C16H17Br2N5O4
Molecular Weight:
503.1 g/mol
aplysinamisine I
CAS No.: 150417-67-7
Main Products
VCID: VC0141660
Molecular Formula: C16H17Br2N5O4
Molecular Weight: 503.1 g/mol
CAS No. | 150417-67-7 |
---|---|
Product Name | aplysinamisine I |
Molecular Formula | C16H17Br2N5O4 |
Molecular Weight | 503.1 g/mol |
IUPAC Name | (6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
Standard InChI | InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1 |
Standard InChIKey | RPBHRSIJJYCYKG-KFALPHBMSA-N |
Isomeric SMILES | COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br |
SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Canonical SMILES | COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Synonyms | aplysinamisine I aplysinamisine-I |
PubChem Compound | 6444286 |
Last Modified | Nov 11 2021 |
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